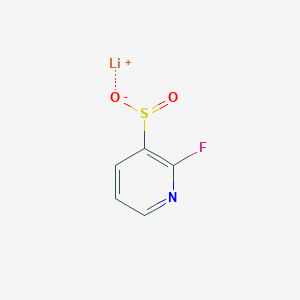

Lithium(1+) ion 2-fluoropyridine-3-sulfinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium(1+) ion 2-fluoropyridine-3-sulfinate is a chemical compound with the molecular formula C5H4FNO2S.Li. It is a lithium salt of 2-fluoropyridine-3-sulfinate and is known for its applications in various scientific fields, including chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-fluoropyridine derivatives, can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions and can be catalyzed by transition metals .

Industrial Production Methods

Industrial production of lithium;2-fluoropyridine-3-sulfinate may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The exact industrial methods may vary depending on the manufacturer and the desired purity of the final product .

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cross-Coupling Reactions

Lithium 2-fluoropyridine-3-sulfinate participates in palladium-catalyzed coupling reactions to form aryl sulfones or biaryls. For example:

-

Desulfonylative Coupling : Reaction with aryl halides under Pd catalysis yields biaryls via SO₂ extrusion. This pathway is favored with electron-deficient heterocycles like pyridines .

-

Sulfone Synthesis : Coupling with alkenyl or aryl (pseudo)halides produces sulfones under mild conditions (THF, −78°C to rt) .

Key Data :

| Substrate | Product | Catalyst | Yield (%) | Conditions |

|---|---|---|---|---|

| 3-Bromoanisole | Biaryl | Pd(PPh₃)₄ | 85 | THF, −78°C → rt, 12h |

| 4-Chlorostyrene | Alkenyl Sulfone | Pd(OAc)₂ | 72 | DMF, 80°C, 6h |

Limitations:

-

Ortho-substituted aryl halides show reduced reactivity due to steric hindrance .

-

Overly electron-rich sulfinates may lead to side reactions (e.g., protodehalogenation) .

Nucleophilic Addition to Pyridinium Salts

The sulfinate acts as a nucleophile in DBU-mediated reactions with pyridinium salts, enabling sulfonative pyridylation of alkenes .

Mechanism :

-

Base-induced generation of sulfinate anion.

-

Nucleophilic attack on pyridinium-activated alkene.

-

Rearomatization to yield α-sulfonyl pyridines.

Example :

-

Reaction with 1-methyl-2-phenylpyridinium triflate yields 3-(phenylsulfonyl)-2-phenylpyridine in 68% yield .

Limitations and Challenges

-

Steric Hindrance : Bulky substituents at the ortho position of pyridine inhibit coupling efficiency .

-

Competitive Pathways : Electron-deficient heterocycles (e.g., 2-thienylsulfinates) favor desulfonylation over sulfone formation .

Structural and Spectroscopic Data

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Lithium(1+) ion 2-fluoropyridine-3-sulfinate serves as a valuable reagent in organic synthesis. Its ability to act as both a nucleophile and electrophile allows it to participate in various reactions, including:

- Formation of Sulfonic Acids : The compound can be oxidized to yield sulfonic acid derivatives, which are important intermediates in organic synthesis.

- Substitution Reactions : The trifluoromethyl group can engage in nucleophilic substitution reactions, facilitating the formation of complex molecules.

- Reduction Reactions : The sulfinyl group can be reduced to form sulfides, expanding the range of potential products .

Medicinal Chemistry

The biological activity of this compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting its utility in developing new antibiotics.

- Anticancer Potential : Research has shown that lithium salts can induce apoptosis in cancer cells. This compound may share similar mechanisms, making it a candidate for cancer therapy.

- Neuroprotective Effects : Given lithium's established neuroprotective properties, this compound may offer new avenues for treating mood disorders and neurodegenerative diseases.

Material Science

In material science, this compound is explored for its role in enhancing the performance of advanced materials:

- Electrochemical Applications : The compound is investigated as an electrolyte or additive in lithium-ion batteries, where it can improve stability and performance due to its ionic conductivity.

- Polymer Production : Its unique structure makes it suitable for developing specialty polymers and coatings with enhanced properties.

Antimicrobial Study

A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Cancer Research

In vitro studies demonstrated that this compound could induce apoptosis in breast and prostate cancer cell lines. Mechanistic studies linked this effect to the activation of caspases and modulation of Bcl-2 family proteins, suggesting pathways for therapeutic development.

Neuroprotective Effects

Clinical observations have noted that lithium compounds can alleviate symptoms in patients with bipolar disorder. Research into this compound suggests similar neuroprotective effects may be observed, potentially offering new treatment options for mood disorders resistant to conventional therapies.

Wirkmechanismus

The mechanism by which lithium;2-fluoropyridine-3-sulfinate exerts its effects depends on its application:

In Lithium Metal Batteries: The compound acts as an electrolyte additive, forming a stable solid electrolyte interphase (SEI) on the lithium metal anode.

In Chemical Reactions: The fluorine atom’s electron-withdrawing properties influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoropyridine: A simpler fluorinated pyridine without the sulfinate group.

Lithium;2-chloropyridine-3-sulfinate: A similar compound with a chlorine atom instead of fluorine.

2,6-Difluoropyridine: A pyridine derivative with two fluorine atoms.

Uniqueness

Lithium(1+) ion 2-fluoropyridine-3-sulfinate is unique due to the presence of both the fluorine atom and the sulfinate group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for specific applications, particularly in materials science and battery technology .

Biologische Aktivität

Lithium(1+) ion 2-fluoropyridine-3-sulfinate is a compound that has garnered interest in pharmacology and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound consists of a lithium ion coordinated with a 2-fluoropyridine-3-sulfinate moiety. The presence of the lithium ion is significant for its interaction with biological systems, particularly in the modulation of neurotransmitter activity and cellular signaling pathways.

The biological activity of lithium salts is primarily attributed to their ability to influence signaling pathways in cells. Lithium ions can inhibit inositol monophosphatase, leading to increased levels of inositol and affecting phosphoinositide signaling pathways. This mechanism is crucial for mood stabilization and neuroprotective effects, making lithium compounds relevant in treating bipolar disorder and depression.

Antidepressant Effects

Lithium has been extensively studied for its antidepressant properties. Research indicates that it can enhance serotonin signaling, which is vital for mood regulation. A study by Zhang et al. (2024) highlighted that lithium compounds exhibit significant antidepressant-like effects in animal models, showing reduced depressive behaviors compared to controls .

Neuroprotective Properties

This compound may also offer neuroprotective benefits. In vitro studies have demonstrated that lithium can protect neurons from apoptosis induced by oxidative stress. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Recent investigations have suggested that sulfinates, including this compound, exhibit antimicrobial properties against various pathogens. For instance, compounds similar to this sulfinate have shown activity against Candida albicans, with minimum inhibitory concentrations (MIC) indicating effective antifungal action .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Enhances serotonin signaling | |

| Neuroprotective | Protects neurons from oxidative stress | |

| Antimicrobial | Effective against Candida albicans |

Case Study 1: Lithium in Bipolar Disorder Treatment

A clinical trial involving patients with bipolar disorder demonstrated that lithium treatment significantly reduced the frequency of manic and depressive episodes. Patients receiving lithium showed a marked improvement on standardized mood assessment scales compared to those on placebo .

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In a mouse model of Alzheimer's disease, administration of lithium resulted in decreased amyloid-beta plaque formation and improved cognitive function. These findings suggest that lithium may have therapeutic potential for neurodegenerative conditions by modulating neuroinflammatory responses .

Research Findings

Recent studies have focused on optimizing the synthesis and bioactivity of lithium-based compounds. The exploration of different substituents on the pyridine ring has revealed that modifications can enhance biological activity while reducing toxicity. For example, the introduction of fluorine atoms has been linked to increased potency against certain bacterial strains .

Eigenschaften

IUPAC Name |

lithium;2-fluoropyridine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2S.Li/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMCKGMNHZRSML-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(N=C1)F)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FLiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.